molecular formula C20H22N6O3S B12157760 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12157760
M. Wt: 426.5 g/mol
InChI Key: DECKTJAGAPOZOS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the use of thiolating agents in the presence of catalysts.

    Acetylation and amination: The final steps involve acetylation of the aromatic amine and subsequent coupling with the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: This compound can be used in the synthesis of novel polymers with unique mechanical and thermal properties.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The triazole ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the triazole and sulfanyl groups.

    Vanillin acetate: Shares some structural similarities but is primarily used in flavoring and fragrance industries.

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O3S/c1-3-29-17-10-4-14(5-11-17)19-24-25-20(26(19)21)30-12-18(28)23-16-8-6-15(7-9-16)22-13(2)27/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

DECKTJAGAPOZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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